molecular formula C18H19N3O4 B2980793 Benzo[d][1,3]dioxol-5-yl(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone CAS No. 1798025-04-3

Benzo[d][1,3]dioxol-5-yl(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2980793
CAS No.: 1798025-04-3
M. Wt: 341.367
InChI Key: COAWZYPASCXJDO-UHFFFAOYSA-N
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Description

“Benzo[d][1,3]dioxol-5-yl(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone” is a compound with a molecular weight of 370.3527 . It has been used in the synthesis of a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties .


Synthesis Analysis

The compound has been synthesized via a Pd-catalyzed C-N cross-coupling . A detailed structure–activity relationship study culminated in the identification of 3- N -benzo [1,2,5]oxadiazole 17 and 3- N -2-methylquinoline 20 .


Molecular Structure Analysis

The molecular structure of the compound is complex, with a formula of C20H18O7 . It incorporates di- or trimethoxyphenyl groups at the 3-position of the indole moiety, with different bridging units such as sulfur, nitrogen, carbonyl, methylene, or amido .


Chemical Reactions Analysis

The compound has been used in the synthesis of a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties . These indoles have been evaluated for their anticancer activity against various cancer cell lines .


Physical and Chemical Properties Analysis

The compound is a solid with a molecular weight of 370.3527 . More detailed physical and chemical properties are not available in the current search results.

Scientific Research Applications

Antimicrobial Activity

Benzo[d][1,3]dioxol-5-yl(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone and its derivatives have been explored for their antimicrobial properties. For instance, 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid were used to synthesize compounds with variable and modest antimicrobial activity against strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Anti-mycobacterial Potential

The compound's scaffold, similar to benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, has been identified as having potential anti-mycobacterial properties. A series of benzo[d]thiazole-2-carboxamides were prepared and showed promising in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain with low cytotoxicity, indicating a therapeutic potential for tuberculosis treatment (Pancholia et al., 2016).

Synthesis and Structural Analysis

Electrooxidative methods were employed to synthesize novel 2-aryl-1,3-oxazinane and 2-aryl-1,3-oxazolidine derivatives from N-benzyl-2-piperidineethanols and N-benzyl-2-piperidinemethanols, showcasing the versatility of these compounds in synthetic chemistry. The yields of the corresponding cyclized compounds were significantly increased by using catalytic amounts of iodide ions, highlighting innovative approaches to chemical synthesis (Okimoto et al., 2012).

Molecular Interaction Studies

The antagonist potential of similar compounds has been studied, particularly in the context of the CB1 cannabinoid receptor. N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) demonstrated potent and selective antagonism for the CB1 cannabinoid receptor. This insight provides a foundation for understanding the molecular interactions and potential therapeutic applications of compounds within this chemical class (Shim et al., 2002).

Mechanism of Action

The compound has been used in the synthesis of anticancer agents. These agents cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Future Directions

The compound has shown potential in the synthesis of anticancer agents. These 1-benzo [1,3]dioxol-5-yl - 3- N -fused heteroaryl indoles may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-12-2-5-17(20-19-12)25-14-6-8-21(9-7-14)18(22)13-3-4-15-16(10-13)24-11-23-15/h2-5,10,14H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAWZYPASCXJDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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